1-(1H-imidazol-2-yl)ethan-1-one hydrochloride
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Overview
Description
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C5H7ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is a compound that contains an imidazole ring . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral effects . .
Mode of Action
Imidazole derivatives are known to interact with various enzymes and receptors due to their amphoteric nature . They can act as enzyme substrates, providing insights into enzyme specificity.
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that this compound may interact with pathways involving these molecules.
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
It is known that the properties of imidazole compounds can be influenced by factors such as ph and temperature .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 1H-imidazole-2-carbaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature overnight, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained in the form of a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylic acids, while reduction can produce imidazole alcohols. Substitution reactions can lead to a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Comparison with Similar Compounds
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride can be compared with other imidazole derivatives, such as:
1-(2-Hydroxyethyl)imidazole: This compound has a hydroxyl group instead of a carbonyl group, leading to different chemical and biological properties.
2-(1H-Imidazol-1-yl)ethanol: Similar to 1-(2-Hydroxyethyl)imidazole, this compound has an ethanol group, affecting its solubility and reactivity.
1-(1H-Imidazol-1-yl)ethanone: This compound lacks the hydrochloride salt, which can influence its stability and solubility.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4(8)5-6-2-3-7-5;/h2-3H,1H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGJCILHFFAGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-52-1 |
Source
|
Record name | 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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